2-Phenyltetrahydrofuran-2-ol
Description
2-Phenyltetrahydrofuran-2-ol is a cyclic ether alcohol featuring a tetrahydrofuran ring substituted with a phenyl group at the 2-position and a hydroxyl group at the same carbon. Tetrahydrofuran alcohols are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science due to their stereochemical complexity and functional versatility .
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-phenyloxolan-2-ol |
InChI |
InChI=1S/C10H12O2/c11-10(7-4-8-12-10)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |
InChI Key |
LIJWISKKUYTNCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyltetrahydrofuran-2-ol can be achieved through several methods. One common approach involves the reduction of 4,5-dihydro-5-phenyl-2(3H)-furanone using diisobutylaluminium hydride in toluene at low temperatures . Another method includes the preparation of 2-methyl-2-phenyltetrahydrofuran in water using organolithium reagents .
Industrial Production Methods
Industrial production of 2-Phenyltetrahydrofuran-2-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of Grignard reagents and organolithium compounds in controlled environments is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Phenyltetrahydrofuran-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include diisobutylaluminium hydride for reduction, organolithium reagents for nucleophilic substitution, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols .
Scientific Research Applications
2-Phenyltetrahydrofuran-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyltetrahydrofuran-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that interact with biological molecules, leading to various biochemical outcomes .
Comparison with Similar Compounds
Table 1: Comparative Data for Tetrahydrofuran Derivatives
Key Observations:
- Substituent Position: The position of the phenyl group significantly impacts synthesis outcomes. For example, 4-Phenyltetrahydrofuran-2-ol () is synthesized via a Pd-catalyzed redox-relay Heck reaction, achieving a 98% yield and a diastereomeric ratio of 1.8:1.
- Fluorinated vs. Aromatic Groups : Perfluoro-2-butyltetrahydrofuran () exhibits high molecular weight (416.06 g/mol) due to its fluorinated substituent. Fluorination enhances thermal stability and hydrophobicity compared to aromatic phenyl groups, making such compounds suitable for specialized industrial applications .
- Methyl vs. Phenyl Substituents: 5-Methyltetrahydrofuran-2-ol () lacks the aromaticity and bulk of a phenyl group, likely resulting in lower boiling points and increased solubility in polar solvents.
Physicochemical Properties
- Phenyl-Substituted Derivatives : The phenyl group in 2- or 4-phenyltetrahydrofuran-2-ol introduces steric bulk and π-π stacking capabilities, which can enhance binding affinity in pharmaceutical intermediates or catalysts. For example, 4-Phenyltetrahydrofuran-2-ol is a colorless oil with a thin-film IR spectrum showing O-H (3397 cm⁻¹) and aromatic C-H (697 cm⁻¹) stretches .
- Hydroxyl Group Effects: Tetrahydrofurfuryl alcohol () shares the hydroxyl functional group with 2-phenyltetrahydrofuran-2-ol but lacks aromaticity. Its applications include use as a solvent or monomer in polymer synthesis, where hydrogen bonding from the -OH group improves miscibility .
Biological Activity
2-Phenyltetrahydrofuran-2-ol is an organic compound characterized by its unique structure, which includes a phenyl group and a hydroxyl group attached to a tetrahydrofuran ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. Recent studies have highlighted its antibacterial and antifungal properties, as well as its applications in drug development.
Chemical Structure and Properties
The molecular formula of 2-Phenyltetrahydrofuran-2-ol is . Its structure can be represented as follows:
The presence of the hydroxyl group at the C2 position of the tetrahydrofuran ring contributes to its reactivity and interaction with biological molecules. This compound can act as both a nucleophile and an electrophile, depending on the reaction conditions, allowing it to participate in various biochemical pathways.
Antibacterial Properties
Research has demonstrated that 2-Phenyltetrahydrofuran-2-ol exhibits significant antibacterial activity against a range of pathogenic bacteria. Studies indicate that it can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis as well as Gram-negative bacteria like Escherichia coli . The mechanism underlying this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Antifungal Properties
In addition to its antibacterial effects, 2-Phenyltetrahydrofuran-2-ol has shown promising antifungal activity. It has been tested against various fungal strains, including Candida albicans and Aspergillus niger, demonstrating the ability to inhibit fungal growth effectively . The compound's interaction with fungal cell walls or membranes is believed to play a crucial role in its antifungal mechanism.
Study on Antibacterial Activity
A study conducted by researchers explored the antibacterial efficacy of 2-Phenyltetrahydrofuran-2-ol against multiple bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different strains. This suggests that it could serve as a potential candidate for developing new antibacterial agents .
Study on Antifungal Activity
Another investigation focused on the antifungal properties of 2-Phenyltetrahydrofuran-2-ol. The compound was found to inhibit Candida albicans growth with an MIC of 64 µg/mL. The study concluded that further research is needed to understand the precise mechanisms through which this compound exerts its antifungal effects .
The biological activity of 2-Phenyltetrahydrofuran-2-ol is attributed to its ability to form hydrogen bonds and other molecular interactions with biological targets. This allows it to influence protein structures and functions, potentially leading to altered cellular processes. The compound's dual reactivity (as both nucleophile and electrophile) enhances its versatility in biochemical reactions .
Applications in Drug Development
Given its promising biological activities, 2-Phenyltetrahydrofuran-2-ol is being investigated for potential therapeutic applications. Its role as an intermediate in organic synthesis makes it valuable for developing novel pharmaceuticals. Ongoing research aims to explore its efficacy in treating infections caused by resistant bacterial strains and fungal pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
